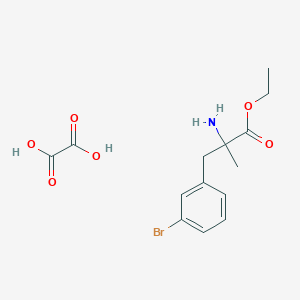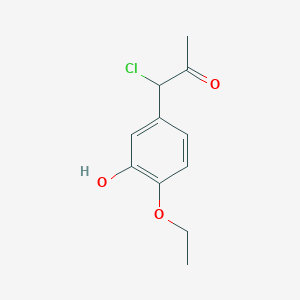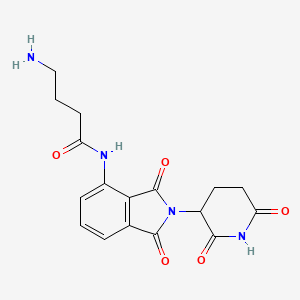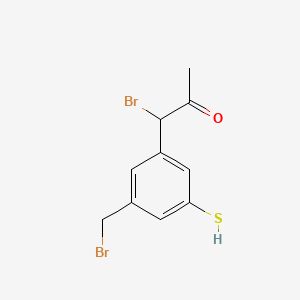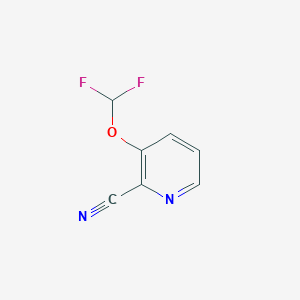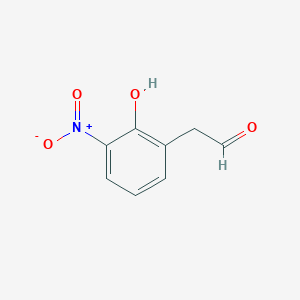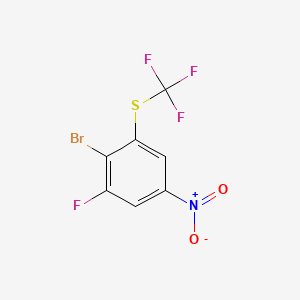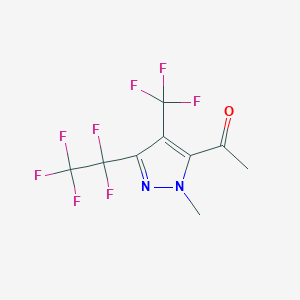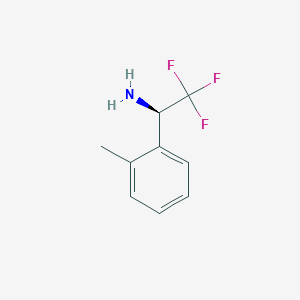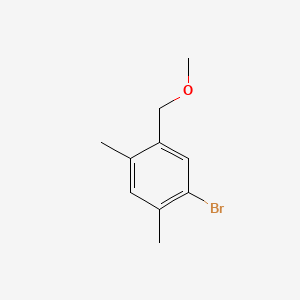
1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene is an organic compound that belongs to the class of aromatic bromides It is characterized by a benzene ring substituted with a bromine atom, a methoxymethyl group, and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 2,4-dimethylbenzyl alcohol, followed by the introduction of the methoxymethyl group. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: The major product is 2,4-dimethylbenzene.
Applications De Recherche Scientifique
1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Pharmaceuticals: It can be a precursor in the synthesis of biologically active compounds.
Agriculture: It is used in the synthesis of agrochemicals, including pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The methoxymethyl group can participate in various reactions, including oxidation and reduction, altering the electronic properties of the benzene ring and influencing reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,4-dimethylbenzene: Lacks the methoxymethyl group, making it less versatile in certain reactions.
1-Bromo-3,5-dimethylbenzene: Different substitution pattern affects reactivity and applications.
1-Bromo-4-methoxymethyl-2,3-dimethylbenzene: Similar structure but different substitution pattern.
Uniqueness
1-Bromo-5-(methoxymethyl)-2,4-dimethylbenzene is unique due to the presence of both the bromine atom and the methoxymethyl group, which provide distinct reactivity and make it a valuable intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C10H13BrO |
|---|---|
Poids moléculaire |
229.11 g/mol |
Nom IUPAC |
1-bromo-5-(methoxymethyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C10H13BrO/c1-7-4-8(2)10(11)5-9(7)6-12-3/h4-5H,6H2,1-3H3 |
Clé InChI |
VQTHIOZBHZZBSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1COC)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
